2-(Benzyloxy)ethanethioamide
CAS No.: 174827-44-2
Cat. No.: VC8396410
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174827-44-2 |
|---|---|
| Molecular Formula | C9H11NOS |
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | 2-phenylmethoxyethanethioamide |
| Standard InChI | InChI=1S/C9H11NOS/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12) |
| Standard InChI Key | LROCVRUZMNKOTO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC(=S)N |
| Canonical SMILES | C1=CC=C(C=C1)COCC(=S)N |
Introduction
2-(Benzyloxy)ethanethioamide is a chemical compound with the molecular formula C9H11NOS and a molar mass of approximately 181.25 g/mol . It is characterized by its benzyloxy group attached to an ethanethioamide moiety. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.
Synthesis and Preparation
While specific synthesis methods for 2-(benzyloxy)ethanethioamide are not widely detailed in the literature, compounds with similar structures often involve reactions that incorporate thioamide groups and benzyloxy moieties. Typically, such syntheses might involve the reaction of a benzyloxyalkyl halide with a thioamide precursor in the presence of a base.
Biological and Chemical Applications
Although specific biological applications of 2-(benzyloxy)ethanethioamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, thioamides are known for their biological activities, including antimicrobial and antifungal properties. The presence of a benzyloxy group could enhance solubility and bioavailability, making it a candidate for further biological evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume